molecular formula C14H11Cl2N3O B3249808 5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol CAS No. 197584-44-4

5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol

Cat. No.: B3249808
CAS No.: 197584-44-4
M. Wt: 308.2 g/mol
InChI Key: XVIDIRATDRZJIJ-UHFFFAOYSA-N
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Description

5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol: is a chemical compound with the molecular formula C14H11Cl2N3O and a molecular weight of 308.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 2,4-dichlorobenzylamine with indazole-3-ol under acidic conditions.

  • Reduction Reaction: Another approach is the reduction of the corresponding nitro compound to obtain the desired amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as amines.

  • Substitution Products: Derivatives with different functional groups, such as halides and alkyl groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The exact mechanism of action of 5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 5-Amino-1-(4-chlorobenzyl)-1H-indazol-3-ol

  • 5-Amino-1-(3,5-dichlorobenzyl)-1H-indazol-3-ol

  • 5-Amino-1-(2,4-dichlorobenzyl)-1H-indazole

Uniqueness: Compared to similar compounds, 5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol has unique structural features, such as the presence of two chlorine atoms on the benzyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-amino-1-[(2,4-dichlorophenyl)methyl]-2H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c15-9-2-1-8(12(16)5-9)7-19-13-4-3-10(17)6-11(13)14(20)18-19/h1-6H,7,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIDIRATDRZJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NN2CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 2
5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 3
5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol
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5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 5
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5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 6
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5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol

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